3,5-Di-tert-butylbenzoic acid

Descripción general

Descripción

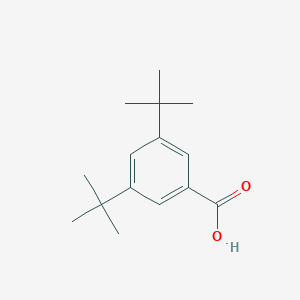

3,5-Di-tert-butylbenzoic acid is an organic compound with the molecular formula C15H22O2. It is characterized by the presence of two tert-butyl groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position. This compound is known for its stability and resistance to oxidation and reduction due to the bulky tert-butyl groups, which provide steric hindrance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzoic acid can be synthesized through the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound is resistant to oxidation due to the steric hindrance provided by the tert-butyl groups.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, although the bulky tert-butyl groups limit the reactivity.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate are typically ineffective.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products:

Reduction: 3,5-Di-tert-butylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₅H₂₂O₂

- Molecular Weight : 234.34 g/mol

- Appearance : White to off-white powder

- Melting Point : 170°C to 175°C

The compound's structure, characterized by two tert-butyl groups at the 3 and 5 positions of the benzoic acid moiety, contributes to its stability and hydrophobic properties, making it useful in various applications.

Nanotechnology and Supramolecular Chemistry

3,5-Di-tert-butylbenzoic acid has been explored in coordination chemistry, particularly in the formation of metalloporphyrin nanocages. The compound can coordinate with metalloporphyrins, enhancing the stability and functionality of these nanostructures. Studies have shown that benzoate ligands can interact with the walls of these nanocages, which is essential for developing new materials with tailored properties .

Polymer Science

This compound is utilized as an additive in polymer formulations. Its presence can improve thermal stability and mechanical properties of polymers. Research indicates that incorporating this compound into polymer matrices can enhance their resistance to thermal degradation .

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a potential scaffold for drug development. Its structural characteristics allow for modifications that can lead to the synthesis of novel therapeutic agents. The compound's ability to influence biological activity through structural variations makes it a candidate for further investigation in medicinal chemistry .

Case Study 1: Coordination Complexes

In a study involving metalloporphyrin complexes, researchers investigated the binding interactions of various ligands, including this compound. The findings demonstrated that this compound could effectively coordinate with the metalloporphyrin walls of nanocages, leading to enhanced binding affinities under specific conditions. This research highlights its potential use in designing smart materials for drug delivery systems .

Case Study 2: Polymer Enhancements

A research team examined the effects of adding this compound to polycarbonate materials. The results indicated significant improvements in thermal stability and mechanical strength compared to control samples without the additive. This case underscores the compound's utility in enhancing material properties for industrial applications .

Mecanismo De Acción

The mechanism of action of 3,5-Di-tert-butylbenzoic acid primarily involves its ability to resist oxidative and reductive degradation. The bulky tert-butyl groups provide steric hindrance, protecting the benzene ring and carboxylic acid group from reactive species. This stability makes it a valuable compound in various applications where resistance to chemical change is crucial .

Comparación Con Compuestos Similares

- 3,5-Di-tert-butylsalicylic acid

- 3,5-Di-tert-butyl-4-hydroxybenzoic acid

- 3,5-Di-tert-butylbenzaldehyde

- 3,5-Di-tert-butyltoluene

Comparison: 3,5-Di-tert-butylbenzoic acid is unique due to its combination of steric hindrance and the presence of a carboxylic acid group. This makes it more resistant to oxidation and reduction compared to similar compounds like 3,5-Di-tert-butylsalicylic acid, which has a hydroxyl group that can undergo oxidation .

Actividad Biológica

3,5-Di-tert-butylbenzoic acid (CAS No. 16225-26-6) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₅H₂₂O₂

- Molecular Weight : 234.34 g/mol

- Melting Point : 170.0°C to 173.0°C

- Purity : ≥99%

- Physical Form : Crystalline powder

The biological activity of this compound is primarily attributed to its ability to act as an antioxidant and its interactions with various biological pathways. Its structure allows it to stabilize free radicals, thereby reducing oxidative stress in cells.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. For instance, it has been demonstrated to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with oxidative stress .

Case Study 1: Antioxidant Effects

In a study examining the antioxidant effects of various benzoic acid derivatives, this compound was found to significantly reduce lipid peroxidation in vitro. The results indicated that the compound could protect cell membranes from oxidative damage, suggesting potential applications in food preservation and pharmacology .

The electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone has been investigated using glassy carbon electrodes. This study highlighted the compound's ability to undergo one-electron and two-electron transfer reactions, which are essential for understanding its redox behavior in biological systems . Such properties may contribute to its effectiveness as an antioxidant.

Toxicological Profile

Despite its beneficial properties, this compound poses certain health risks:

- Eye Irritation : Causes serious eye irritation (Hazard Category 2).

- Skin Irritation : Causes skin irritation (Hazard Category 2).

- Respiratory Effects : May cause respiratory irritation (Specific Target Organ Toxicity Category 3) .

Applications in Research and Industry

The compound's antioxidant properties make it suitable for various applications:

- Food Industry : As a preservative due to its ability to inhibit oxidative degradation.

- Pharmaceuticals : Potential use in formulations aimed at reducing oxidative stress-related diseases.

- Cosmetics : Inclusion in skincare products for its protective effects against environmental stressors.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Antioxidant Activity |

|---|---|---|---|

| This compound | C₁₅H₂₂O₂ | 170-173 | High |

| 4-tert-Butylbenzoic acid | C₁₄H₁₈O₂ | 172-175 | Moderate |

| 3,5-Dimethylbenzoic acid | C₁₄H₁₈O₂ | 150-152 | Low |

Q & A

Q. What are the established synthetic routes for 3,5-di-tert-butylbenzoic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

The primary synthesis involves oxidizing 3,5-di-tert-butyltoluene using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions . A photoinduced oxidative strategy in water has also been reported, yielding 38% product (with 47% starting material recovery), though optimization is needed for scalability . Reaction conditions (temperature, solvent, catalyst) critically impact purity: for example, over-oxidation can generate byproducts like 3,5-di-tert-butylphenol, necessitating careful stoichiometric control and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

Basic Research Question

Key techniques include:

- IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680–1700 cm⁻¹) .

- Single-crystal X-ray diffraction : Resolves steric effects of tert-butyl groups, revealing distorted geometries in coordination complexes (e.g., Ni(II) carboxylates with bond angles deviating from ideal octahedral symmetry) .

- NMR : ¹H NMR (CDCl₃) shows tert-butyl protons as a singlet at δ 1.37 ppm and aromatic protons as singlets (δ 7.99 and 7.70 ppm) .

Q. How does this compound function as a ligand in transition-metal coordination chemistry?

Advanced Research Question

The bulky tert-butyl groups enforce unique coordination geometries. For example, in [Ni₂(O₂CR)₄(2,3-lut)₂] complexes (R = 3,5-di-tert-butylbenzoate), the carboxylate bridges two Ni(II) centers, creating a dinuclear structure with distorted octahedral coordination. This steric hindrance reduces ligand flexibility, stabilizing unusual magnetic or catalytic properties . Comparative studies with less hindered analogs (e.g., 1-naphthoate) highlight the role of steric bulk in tuning metal-ligand bond lengths and reactivity .

Q. What challenges arise in utilizing this compound in supramolecular chemistry, and how are they addressed?

Advanced Research Question

The compound’s steric bulk complicates its incorporation into supramolecular assemblies like rotaxanes. However, preorganization strategies—such as forming pseudorotaxanes with crown ethers—improve efficiency. For instance, coupling this compound with 5-hexen-1-amine via EDCI/DMAP catalysis in CH₂Cl₂ yields intermediates for rotaxane synthesis, though reaction times (>5 hours) and stoichiometric ratios require precise optimization .

Q. How does the stability of this compound under varying pH and temperature conditions affect its applications in long-term studies?

Advanced Research Question

The compound is stable under standard conditions (room temperature, neutral pH) but degrades in strongly acidic/basic environments, forming decarboxylated products. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, making it unsuitable for high-temperature reactions. For long-term storage, anhydrous environments are recommended to prevent esterification or hydrate formation .

Q. What role does this compound play in the synthesis of supramolecular macrocycles?

Advanced Research Question

It serves as a precursor for functionalized macrocycles like calixarenes. For example, condensation with formaldehyde under basic conditions forms cavity-shaped structures, where the tert-butyl groups enhance solubility and prevent π-π stacking aggregation. These macrocycles exhibit host-guest binding capabilities for small molecules, relevant in sensor design .

Q. How can researchers reconcile discrepancies in reported synthetic yields of this compound derivatives?

Methodological Guidance

Yield variations (e.g., 38% in photoinduced synthesis vs. >70% in traditional oxidation) stem from differences in reaction mechanisms. Low yields in photochemical routes may arise from competing side reactions (e.g., radical recombination); adding scavengers like TEMPO or optimizing light intensity can mitigate this. Contrastingly, traditional methods benefit from well-established stoichiometric controls .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations model steric and electronic effects. For instance, the HOMO-LUMO gap of the carboxylate group predicts nucleophilic attack sites, while molecular dynamics simulations assess tert-butyl group rotation barriers (~5–10 kcal/mol), influencing conformational stability in solution-phase reactions .

Q. How does this compound compare to other hindered benzoic acids in catalytic applications?

Advanced Research Question

Its tert-butyl groups provide superior steric shielding compared to 3,5-dimethyl or 3,5-dichloro analogs, reducing unwanted side reactions in catalysis. For example, in Pd-catalyzed couplings, it minimizes catalyst deactivation by preventing phosphine ligand displacement, enhancing turnover numbers by up to 3× compared to less hindered derivatives .

Propiedades

IUPAC Name |

3,5-ditert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTSLPBQVXUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167341 | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16225-26-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(tert-butyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.